molecular formula C12H15F3 B1390607 1-Tert-butyl-4-(2,2,2-trifluoroethyl)benzene CAS No. 1099597-89-3

1-Tert-butyl-4-(2,2,2-trifluoroethyl)benzene

Cat. No.: B1390607
CAS No.: 1099597-89-3
M. Wt: 216.24 g/mol
InChI Key: STPMICGFHGLCSI-UHFFFAOYSA-N
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Description

1-Tert-butyl-4-(2,2,2-trifluoroethyl)benzene is a substituted aromatic compound of significant interest in advanced chemical research and development. Its molecular structure, which incorporates both a bulky, electron-donating tert-butyl group and a fluorine-rich, electron-withdrawing trifluoroethyl side chain on a benzene ring, makes it a valuable building block for novel organic synthesis . This compound is primarily utilized in materials science, particularly in the design and development of new organic materials for electronics and energy storage . The tert-butyl group is well-known for its ability to enhance molecular stability and processability without significantly altering electronic properties, while the trifluoroethyl moiety introduces strong inductive effects and can dramatically influence a compound's lipophilicity and metabolic stability, making it a key feature in medicinal chemistry and agrochemical research . Researchers employ this chemical as a key precursor in Friedel-Crafts alkylation reactions and other electrophilic aromatic substitution reactions to create more complex, functionalized architectures . Its potential applications extend to the synthesis of ligands for catalysis, liquid crystals, and polymers with specialized properties. The compound is provided as a high-purity material to ensure consistent and reliable experimental outcomes. This compound is For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material with appropriate personal protective equipment in a fume hood.

Properties

IUPAC Name

1-tert-butyl-4-(2,2,2-trifluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3/c1-11(2,3)10-6-4-9(5-7-10)8-12(13,14)15/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPMICGFHGLCSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure Highlights:

  • Starting from tert-butyl 4-formylbenzoate or related derivatives, the aldehyde intermediate is prepared and then subjected to trifluoroethylation.
  • The trifluoroethyl source is typically a trifluoroethyl carboxylate or related reagent that undergoes decarboxylation to generate a reactive trifluoroethyl radical or anion.
  • The reaction is conducted in solvents such as toluene (PhMe) or a mixture of toluene and N,N-dimethylacetamide (DMA) to optimize yield and conversion.
  • The reaction temperature is maintained around 100 °C for optimal performance.
  • Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) is used as a fluoride source to facilitate hydrofluorination steps.

Data Table: Optimization of Reaction Conditions for Trifluoroethylation

Parameter Condition Outcome (Yield %) Notes
Solvent Toluene (PhMe) Moderate Optimal for difluoroolefination step
Solvent Mixture PhMe/DMA (3:1) Improved yield Enhanced conversion to trifluoroethylated product
Temperature 100 °C Optimal Higher or lower temperatures reduce yield
TBAF Equivalents 3 equiv (1.0 M in THF) Partial conversion Biphasic system inhibits full conversion
Reaction Time Variable (optimized per step) Dependent on substrate Shorter time favored for first step

This approach was demonstrated to provide trifluoroethylated aromatic compounds, including 1-tert-butyl-4-(2,2,2-trifluoroethyl)benzene, in high yields (up to 90% reported for related intermediates) with clean reaction profiles.

Stepwise Preparation via Intermediate Alcohol Formation

Another documented route involves the preparation of an intermediate alcohol from tert-butyl 4-formylbenzoate, which is then converted to the trifluoroethylated product.

Key Steps:

  • Step 1: Synthesis of the intermediate alcohol by reduction or nucleophilic addition to the aldehyde group of tert-butyl 4-formylbenzoate.
  • Step 2: Subsequent trifluoroethylation of the alcohol intermediate under metal-free conditions.
  • Step 3: Purification by column chromatography to isolate the desired trifluoroethylated product.

Yields for the intermediate alcohol formation are reported as high as 91%, indicating efficient conversion.

Reagents and Reaction Conditions

  • Starting Materials: tert-Butyl 4-formylbenzoate or related para-substituted benzaldehydes.
  • Trifluoroethyl Source: Trifluoroethyl carboxylate salts or related reagents capable of generating trifluoroethyl radicals/anions.
  • Bases and Additives: Sodium hydride for deprotonation steps; di-tert-butyl dicarbonate for protection steps when necessary; tetrabutylammonium fluoride (TBAF) to facilitate hydrofluorination.
  • Solvents: Toluene (PhMe), tetrahydrofuran (THF), N,N-dimethylacetamide (DMA), dichloromethane (CH2Cl2).
  • Temperature: Typically 0 °C for acyl chloride formation and room temperature to 100 °C for trifluoroethylation steps.
  • Workup: Quenching with water, extraction with ethyl acetate, washing with brine, drying over sodium sulfate, and purification via silica gel chromatography.

Representative Reaction Scheme

  • Formation of acyl chloride from 4-formylbenzoic acid using thionyl chloride (SOCl2) in toluene at 0 °C.
  • Reaction of acyl chloride with dipropylamine and base (e.g., DIEA) in dichloromethane to form amide intermediate.
  • Introduction of trifluoroethyl group via metal-free decarboxylative trifluoroethylation using TBAF and trifluoroethylating agent in toluene/DMA solvent mixture at 100 °C.
  • Workup and purification to isolate this compound.

Research Findings and Yield Data

Intermediate/Product Yield (%) Purity/Notes
Intermediate alcohol from tert-butyl 4-formylbenzoate 91 High purity, isolated by chromatography
Trifluoroethylated product (final compound) 85-93 Isolated as white solid, mp 162-163 °C
Reaction time for trifluoroethylation step 1-4 hours Optimized for maximum yield

Chemical Reactions Analysis

1-Tert-butyl-4-(2,2,2-trifluoroethyl)benzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases like potassium carbonate, acids like hydrochloric acid, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Tert-butyl-4-(2,2,2-trifluoroethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Tert-butyl-4-(2,2,2-trifluoroethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoroethyl group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Molecular Formula Key Features Reference
1-Bromo-4-(2,2,2-trifluoroethyl)benzene Br at 1, CF₂CH₃ at 4 C₈H₆BrF₃ Bromine enhances reactivity for cross-coupling; lower steric bulk than tert-butyl
tert-Butylbenzene tert-Butyl at 1 C₁₀H₁₄ Lacks trifluoroethyl group; simpler structure with higher volatility
4-(Trifluoromethyl)-1-tert-butoxybenzene tert-Butoxy at 1, CF₃ at 4 C₁₁H₁₁F₃O Ether linkage vs. ethyl chain; CF₃ offers stronger electron withdrawal
1-(tert-Butyl)-4-(chloromethyl)benzene tert-Butyl at 1, CH₂Cl at 4 C₁₁H₁₅Cl Chloromethyl group enables further functionalization; polarizable Cl atom

Key Observations :

  • Electronic Effects : The trifluoroethyl group in the target compound (-CF₂CH₃) is less electron-withdrawing than a trifluoromethyl group (-CF₃) but more so than halogens (e.g., Br in ). This balance enhances stability while maintaining moderate reactivity.
  • 78% for brominated analogues in ).

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Density (g/mL) Boiling Point (°C) Solubility
1-Tert-butyl-4-(2,2,2-trifluoroethyl)benzene* 218.22 (estimated) ~1.1 (predicted) >200 (predicted) Low in water; high in organics
1-Bromo-4-(2,2,2-trifluoroethyl)benzene 239.03 Not reported Not reported Soluble in hexanes, DCM
tert-Butylbenzene 134.22 0.867 169–171 Miscible with organic solvents
4-(Trifluoromethyl)-1-tert-butoxybenzene 218.22 Not reported Not reported Soluble in EtOAc, hexanes

*Predicted values based on analogous compounds.

Key Observations :

  • The trifluoroethyl group increases molecular weight and density compared to tert-butylbenzene, reducing volatility.
  • Brominated analogues (e.g., ) exhibit higher molecular weights but similar solubility profiles due to non-polar substituents.

Biological Activity

1-Tert-butyl-4-(2,2,2-trifluoroethyl)benzene is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

This compound consists of a tert-butyl group and a trifluoroethyl substituent attached to a benzene ring. The presence of the trifluoroethyl group enhances the compound's lipophilicity, which can influence its interaction with biological targets.

The biological activity of this compound is largely attributed to its interactions with various molecular targets:

  • Enzyme Interaction : The trifluoroethyl group can participate in hydrogen bonding and van der Waals interactions, enhancing binding affinity to enzymes and receptors.
  • Radical Reactions : The compound is involved in radical reactions that can lead to the formation of phenoxy radicals, suggesting potential implications in oxidative stress pathways.
  • Genotoxicity : Studies indicate that tert-butyl compounds may induce DNA damage in human lymphocytes, raising concerns about their genotoxic potential.

Polymer Synthesis Applications

This compound is utilized as a monomer in synthesizing fluorinated polyimides. These polymers are known for their excellent solubility and thermal stability, making them valuable in various industrial applications.

Study on Genotoxicity

A study assessing the genotoxic effects of tert-butyl compounds demonstrated that exposure could lead to significant DNA damage in human lymphocytes. This finding suggests that while the compound may have beneficial applications in polymer science or as a radical precursor, caution is warranted regarding its safety profile.

Radical Reaction Mechanisms

Research has shown that this compound participates in radical reactions with phenolic compounds. This interaction can yield phenoxy radicals that may play roles in various biological processes or contribute to oxidative stress.

Comparative Analysis of Related Compounds

Compound NameBiological ActivityMechanism of Action
This compoundPotential genotoxicity; polymer synthesisEnzyme interaction; radical reactions
Tert-butyl estersAnticancer activityInhibition of glutaminolysis in cancer cells
Fluorinated polyimidesHigh thermal stabilityEnhanced solubility due to fluorination

Q & A

Q. Key Factors Influencing Efficiency :

  • Catalyst selection : Cu(I) catalysts enhance trifluoroethyl group incorporation, achieving yields up to 81% .
  • Solvent polarity : Non-polar solvents (e.g., hexane) favor Friedel-Crafts reactions, while polar aprotic solvents (e.g., DCM) improve copper-catalyzed pathways.
  • Temperature control : Excessive heat (>80°C) degrades trifluoroethyl intermediates, reducing yields.

How does the trifluoroethyl group influence the compound’s physicochemical properties and reactivity in medicinal chemistry applications?

Basic Research Focus
The -CF₃CH₂ group confers:

  • Enhanced metabolic stability : The strong C-F bond resists oxidative degradation, prolonging half-life in biological systems .
  • Lipophilicity modulation : LogP increases by ~0.5–1.0 compared to non-fluorinated analogs, improving membrane permeability .
  • Electron-withdrawing effects : The -CF₃ group deactivates the benzene ring, directing electrophilic substitutions to the para position relative to the tert-butyl group .

Q. Experimental Validation :

  • NMR Analysis : 19F^{19}\text{F} NMR shows a characteristic triplet at δ -62 ppm for the -CF₃ group, confirming structural integrity .
  • Docking Studies : Fluorine’s stereoelectronic effects enhance binding affinity to hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms) .

What spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers expect?

Q. Basic Research Focus

  • 1H^{1}\text{H} NMR : Distinct signals for tert-butyl (δ 1.3 ppm, singlet) and trifluoroethyl (δ 3.2 ppm, quartet) groups .
  • 19F^{19}\text{F} NMR : A triplet at δ -62 ppm (J = 10 Hz) confirms the -CF₃ group .
  • GC-MS : Molecular ion peak at m/z 232 (C₁₂H₁₃F₃) with fragmentation patterns showing loss of -CF₃CH₂ (m/z 149) .

Advanced Tip :
Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in substituted benzene derivatives.

How can researchers optimize copper-catalyzed cross-coupling reactions for synthesizing trifluoroethyl-substituted arenes?

Advanced Research Focus
Optimization Strategies :

  • Catalyst Screening : CuI outperforms CuBr in arylboronic acid coupling, achieving 76–81% yields .
  • Additive Effects : 1,10-Phenanthroline (10 mol%) enhances catalytic activity by stabilizing Cu(I) intermediates.
  • Substituent Tolerance : Electron-donating groups (e.g., -OCH₃) on the benzene ring reduce reaction rates by 20% compared to electron-withdrawing groups .

Case Study :
For 1-(benzyloxy)-2-(2,2,2-trifluoroethyl)benzene, optimal conditions include CuI (5 mol%), DMF solvent, and 60°C for 12 hours (76% yield) .

What computational methods are used to predict the regioselectivity of electrophilic substitutions on similar tert-butyl-substituted benzene derivatives?

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Calculations at the B3LYP/6-311++G(d,p) level reveal that the tert-butyl group directs electrophiles to the para position via steric and inductive effects. Activation energy for para substitution is 8–10 kcal/mol lower than meta .
  • Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions (e.g., near -CF₃ groups) to predict reaction sites.

Validation :
Compare computational results with experimental 13C^{13}\text{C} NMR chemical shifts (δ 125–130 ppm for substituted carbons) .

How should discrepancies in reaction yields from different synthetic methods be analyzed and resolved?

Advanced Research Focus
Case Example :

  • Friedel-Crafts vs. Copper Catalysis : Yields for trifluoroethyl incorporation vary from 46% (Friedel-Crafts) to 81% (copper-catalyzed) due to competing side reactions (e.g., proto-deboronation in cross-coupling) .

Q. Resolution Steps :

Byproduct Analysis : Use GC-MS to identify impurities (e.g., tert-butylbenzene from dehalogenation).

Kinetic Studies : Monitor reaction progress via in situ IR to detect intermediate accumulation.

Solvent Optimization : Replace DCM with THF in copper-catalyzed reactions to reduce side-product formation by 15% .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Tert-butyl-4-(2,2,2-trifluoroethyl)benzene
Reactant of Route 2
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1-Tert-butyl-4-(2,2,2-trifluoroethyl)benzene

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